(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a piperazine ring, and an isoxazole ring. Pyrazole is a five-membered ring with two nitrogen atoms. Piperazine is a six-membered ring with two nitrogen atoms. Isoxazole is a five-membered ring with an oxygen atom and a nitrogen atom. These rings are common in many biologically active compounds and are often used in drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole, piperazine, and isoxazole rings in separate steps, followed by their connection through appropriate functional groups. The exact synthetic route would depend on the specific substituents on each ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole, piperazine, and isoxazole rings. These rings can participate in a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole, piperazine, and isoxazole rings. These rings can influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research on compounds with structural similarities, particularly those featuring pyrazole, piperazine, and isoxazole moieties, has been focused on understanding their molecular interactions with biological receptors. For instance, studies on cannabinoid receptor antagonists reveal how variations in the pyrazole and piperazine structures influence binding affinity and activity, suggesting that our compound could be relevant in developing new pharmacophore models for receptor targeting (J. Shim et al., 2002).
Antimicrobial and Antifungal Properties
Derivatives similar to the compound , particularly those incorporating pyrazole and isoxazole rings, have shown promising antibacterial and antifungal activities. This suggests potential applications in discovering new antimicrobial agents. For example, novel pyrazole and isoxazole derivatives have demonstrated good antibacterial and antifungal efficacy, indicating that our compound might also possess similar bioactivities (P. Sanjeeva et al., 2022).
Anticancer and Antituberculosis Studies
The structural components of our compound suggest potential in anticancer and antituberculosis research. Studies on related compounds have shown significant activity against specific cancer cell lines and tuberculosis bacteria, highlighting the importance of structural motifs present in our compound for therapeutic applications (S. Mallikarjuna et al., 2014).
Heterocyclic Core Replacement in Medicinal Chemistry
Exploration of heterocyclic cores, including pyrazole and piperazine, in the development of new medicinal agents, underscores the versatility of these structures in drug design. The compound's structural features may contribute to the discovery of novel histamine H3 receptor antagonists or similar targets, enhancing the pharmacological toolbox (Devin M. Swanson et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21-17(11-14(19-21)12-2-3-12)22-6-8-23(9-7-22)18(24)15-10-16(25-20-15)13-4-5-13/h10-13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOTUQSUNFYYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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